Tert-butyl 4-(4-formylbenzoyl)piperazine-1-carboxylate

Descripción

Fundamental Molecular Structure

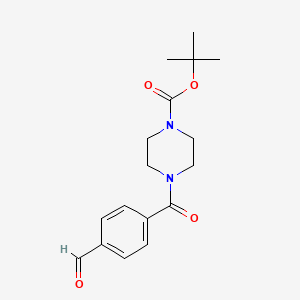

Tert-butyl 4-(4-formylbenzoyl)piperazine-1-carboxylate possesses a complex molecular architecture characterized by multiple functional domains that contribute to its overall three-dimensional conformation. The compound features a central six-membered piperazine ring containing two nitrogen atoms in a 1,4-diazacyclohexane arrangement, which serves as the core scaffold for substituent attachment. The molecular formula C17H22N2O4 indicates the presence of seventeen carbon atoms, twenty-two hydrogen atoms, two nitrogen atoms, and four oxygen atoms, resulting in a molecular weight of 318.37 grams per mole.

The structural organization reveals two primary substituents attached to the piperazine nitrogen atoms. At the N-1 position, a tert-butoxycarbonyl (commonly referred to as Boc) protecting group provides steric bulk and electronic stabilization through its ester linkage. At the N-4 position, a 4-formylbenzoyl group introduces both aromatic character and electrophilic reactivity through the formyl functional group. This substitution pattern creates an asymmetric molecule with distinct electronic and steric environments around each nitrogen center.

Crystallographic Characteristics and Conformational Analysis

Crystal structure analysis of related piperazine derivatives provides insight into the likely conformational preferences of this compound. Studies of analogous compounds demonstrate that piperazine rings consistently adopt chair conformations in the solid state, which minimizes steric interactions and maximizes thermodynamic stability. The chair conformation places the nitrogen substituents in equatorial positions, reducing unfavorable 1,3-diaxial interactions that would occur in alternative conformations.

The crystallographic analysis of similar piperazine derivatives reveals typical bond lengths and angles characteristic of this heterocyclic system. The carbon-nitrogen bond distances in the piperazine ring typically range from 1.45 to 1.47 angstroms, while the nitrogen-carbon bonds to substituents measure approximately 1.47 to 1.49 angstroms. The internal ring angles deviate slightly from ideal tetrahedral geometry due to the constraints imposed by the six-membered ring system, with carbon-nitrogen-carbon angles typically measuring between 110 and 112 degrees.

Intermolecular interactions in the crystal lattice of related compounds primarily involve weak carbon-hydrogen to oxygen contacts rather than conventional hydrogen bonding patterns. These interactions contribute to crystal packing stability and influence the overall solid-state properties of the material. The absence of strong hydrogen bond donors in the molecule limits the formation of extensive hydrogen bonding networks, leading to crystal structures dominated by van der Waals forces and dipole-dipole interactions.

Structural Data Summary

Propiedades

IUPAC Name |

tert-butyl 4-(4-formylbenzoyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4/c1-17(2,3)23-16(22)19-10-8-18(9-11-19)15(21)14-6-4-13(12-20)5-7-14/h4-7,12H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSIDMEQNKVGNOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Key Reaction:

- Amide bond formation between the carboxylic acid group of 4-formylbenzoic acid and the nitrogen of N-Boc-piperazine.

Detailed Preparation Method

Reagents and Conditions

| Reagent/Component | Role | Typical Conditions |

|---|---|---|

| N-Boc-piperazine | Amine component (protected) | Used as starting amine |

| 4-Formylbenzoic acid | Acid component | Provides formyl-substituted aromatic acid |

| EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Coupling agent (activates acid) | Stoichiometric amount, room temp to mild heating |

| Triethylamine | Base | Scavenges acid byproducts, promotes coupling |

| Dichloromethane (DCM) | Solvent | Anhydrous, inert medium |

Procedure Outline

- Activation of 4-formylbenzoic acid: The acid is activated by EDCI in anhydrous dichloromethane, forming an O-acylisourea intermediate.

- Addition of N-Boc-piperazine: The protected amine is added along with triethylamine to neutralize the formed acid and drive the amide bond formation.

- Stirring and monitoring: The reaction mixture is stirred at room temperature or slightly elevated temperatures (20–40 °C) for several hours, typically 12–24 hours, to ensure completion.

- Work-up: The reaction mixture is washed with aqueous solutions to remove urea byproducts and excess reagents.

- Purification: The crude product is purified by standard methods such as column chromatography or recrystallization to yield this compound.

Reaction Scheme Summary

$$

\text{N-Boc-piperazine} + \text{4-formylbenzoic acid} \xrightarrow[\text{Et}_3\text{N}]{\text{EDCI, DCM}} \text{this compound}

$$

Mechanistic Insights

- The carbodiimide coupling agent (EDCI) activates the carboxylic acid by forming an O-acylisourea intermediate, which is susceptible to nucleophilic attack by the amine nitrogen.

- Triethylamine acts as a base to neutralize the hydrochloric acid generated and to maintain the amine nucleophilicity.

- The Boc protecting group on piperazine prevents undesired side reactions on the second nitrogen, ensuring regioselectivity.

Alternative Synthetic Routes and Improvements

While the above method is standard, literature and patent sources suggest related synthetic strategies for piperazine derivatives with tert-butyl ester protection:

| Method Aspect | Description |

|---|---|

| Use of other coupling agents | Alternatives such as HATU, DCC, or PyBOP may be used for improved yields or milder conditions. |

| Solvent variations | Other solvents like DMF or THF can be employed depending on solubility and reaction kinetics. |

| Temperature control | Mild heating (up to 40 °C) can accelerate coupling without compromising selectivity. |

| Protecting group strategies | Boc group is preferred for stability and ease of removal; other carbamate protecting groups possible. |

Data Table: Typical Reaction Parameters and Outcomes

| Parameter | Typical Value/Range | Notes |

|---|---|---|

| Molar ratio (N-Boc-piperazine : 4-formylbenzoic acid) | 1 : 1.1 to 1.2 | Slight excess of acid to drive reaction |

| Coupling agent (EDCI) amount | 1.1 equivalents | Ensures complete activation |

| Base (triethylamine) amount | 2 equivalents | Neutralizes acid, promotes coupling |

| Solvent | Dichloromethane (anhydrous) | Common solvent for amide coupling |

| Temperature | 20–40 °C | Room temperature to mild heating |

| Reaction time | 12–24 hours | Monitored by TLC or HPLC |

| Yield | 70–85% | After purification |

| Purity | >95% (by HPLC) | Suitable for further synthetic use |

Research Findings and Analytical Characterization

- Purity and Identity: Confirmed by NMR (1H, 13C), IR spectroscopy (amide C=O stretch ~1650 cm⁻¹, aldehyde C=O ~1700 cm⁻¹), and mass spectrometry (molecular ion peak at m/z 318.37).

- Stability: The tert-butyl ester and Boc groups confer stability under neutral and mildly basic conditions, facilitating handling and further transformations.

- Scalability: The method is scalable for gram to kilogram quantities with minimal modification.

- Selectivity: The Boc protection ensures selective mono-acylation of piperazine nitrogen, avoiding overreaction or polymerization.

Análisis De Reacciones Químicas

Tert-butyl 4-(4-formylbenzoyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Aplicaciones Científicas De Investigación

Analytical Chemistry

Application : Stationary Phase Modifier in Chromatography

Tert-butyl 4-(4-formylbenzoyl)piperazine-1-carboxylate serves as a stationary phase modifier in chromatographic separations. It enhances the selectivity and resolution of analytes during high-performance liquid chromatography (HPLC) analyses.

- Methods : The compound is immobilized onto chromatographic media like silica through silylation reactions.

- Results : Modified stationary phases exhibit improved chromatographic performance, evidenced by sharper peaks and better separation of complex mixtures.

Microbiology

Application : Antimicrobial Agent Development

Derivatives of this compound have been synthesized and tested for their antibacterial and antifungal properties, contributing to the development of new antimicrobial agents.

- Methods : Testing involves broth dilution, agar diffusion, and minimum inhibitory concentration (MIC) determination against various bacterial and fungal strains.

- Results : Some derivatives demonstrate moderate activity against specific strains, indicating potential for further optimization into therapeutic agents.

Nanoscience

Application : Nanomaterials Synthesis

The compound is utilized in the synthesis of nanoparticles or nanocomposites, which have applications in drug delivery systems, imaging technologies, and electronics.

- Methods : It acts as a building block in self-assembly or templating techniques.

- Results : Nanomaterials synthesized using this compound show enhanced drug loading capacity and improved electrical conductivity, paving the way for technological advancements.

Medicinal Chemistry

Application : Enzyme Inhibition and Receptor Modulation

Research indicates that this compound may act as an enzyme inhibitor or receptor ligand, influencing various cellular processes relevant to pharmacology.

- Studies : Investigations focus on its interactions with biological targets to understand its therapeutic potential.

- Results : Preliminary studies suggest it may modulate pathways related to disease mechanisms, making it a candidate for further therapeutic exploration.

Case Study 1: Antimicrobial Activity

A study focused on synthesizing derivatives from this compound revealed promising antibacterial activity against Staphylococcus aureus and Escherichia coli. The derivatives were subjected to rigorous testing protocols including MIC assays. Results indicated that certain modifications enhanced efficacy, suggesting pathways for developing new antibiotics.

Case Study 2: Nanoparticle Development

In another research initiative, this compound was employed to create nanoparticles for targeted drug delivery systems. The nanoparticles demonstrated superior drug encapsulation efficiency compared to conventional methods. This advancement suggests potential applications in cancer therapy where targeted delivery is crucial for minimizing side effects.

Mecanismo De Acción

The mechanism of action of tert-butyl 4-(4-formylbenzoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparación Con Compuestos Similares

Substituent Variations and Reactivity

Key Observations :

- Electron-Withdrawing Groups : Compounds with nitro (e.g., ) or trifluoromethyl (e.g., ) substituents exhibit enhanced electrophilicity, favoring nucleophilic aromatic substitution.

- Aldehyde Functionality : The target compound and its analogs (e.g., ) share reactivity for bioconjugation but differ in steric and electronic profiles due to substituent positioning.

Physicochemical Properties

Actividad Biológica

Tert-butyl 4-(4-formylbenzoyl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Piperazine Core : A six-membered ring containing two nitrogen atoms.

- Formylbenzoyl Group : A benzene ring substituted with a formyl group, contributing to its reactivity and potential biological activity.

- Tert-butyl Ester : Enhances lipophilicity, which may influence its pharmacokinetic properties.

Antitumor Activity

Piperazine derivatives have been explored for their anticancer effects. Some studies have suggested that benzamide derivatives can inhibit cell growth in various cancer types by modulating key signaling pathways involved in cell proliferation and survival . The specific mechanisms through which this compound may exert antitumor effects require further investigation.

The biological activity of this compound likely involves several mechanisms:

- Enzyme Inhibition : Compounds with similar structures often act as enzyme inhibitors, affecting pathways critical for bacterial survival or cancer cell proliferation.

- Receptor Interaction : The piperazine moiety may interact with various receptors, influencing cellular signaling pathways.

Study on Antibacterial Activity

A study on piperazine derivatives demonstrated that compounds structurally related to this compound exhibited strong bactericidal properties against both susceptible and resistant strains of bacteria. The study highlighted the importance of structural modifications in enhancing antibacterial efficacy .

Antitumor Mechanisms

Research has shown that certain benzamide derivatives can inhibit the growth of cancer cells through multiple mechanisms, including the downregulation of key proteins involved in tumor progression. While direct studies on this compound are scarce, its structural analogs have provided insights into potential anticancer activities .

Data Summary Table

| Property | Value/Description |

|---|---|

| Chemical Formula | CHNO |

| Molecular Weight | 274.31 g/mol |

| Antibacterial Activity | Effective against Gram-positive bacteria |

| Antitumor Potential | Suggested based on structural analogs |

| Mechanisms of Action | Enzyme inhibition, receptor interaction |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing tert-butyl 4-(4-formylbenzoyl)piperazine-1-carboxylate with high yield and purity?

- Methodology : The compound is synthesized via carbodiimide-mediated coupling. A typical procedure involves reacting 4-formylbenzoic acid with tert-butyl piperazine-1-carboxylate in dichloromethane (DCM) using EDCI and HOBt as coupling agents, with DIPEA as a base. Reaction optimization includes maintaining anhydrous conditions, stirring at room temperature overnight, and sequential washing with NaOH, HCl, and brine to remove unreacted reagents. This method achieves yields >90% . For analogous compounds, alternative conditions (e.g., potassium carbonate in 1,4-dioxane at 110°C for nucleophilic substitution) are also effective, though yields vary with steric and electronic factors .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR confirm the presence of the Boc group (δ ~1.41 ppm for tert-butyl) and formylbenzoyl moiety (δ ~10.06 ppm for aldehyde). Discrepancies in splitting patterns can arise from rotational barriers; variable-temperature NMR or 2D-COSY may resolve ambiguities .

- LCMS : Validates molecular weight (e.g., [M+H]⁺ = 319.4) and purity.

- X-ray crystallography : Resolves conformational details (e.g., piperazine ring puckering) and validates stereochemistry in derivatives .

Q. What functionalization reactions are applicable to the formyl group in this compound?

- Methodology : The formyl group undergoes nucleophilic addition (e.g., formation of hydrazones or Schiff bases) and condensation reactions. For example:

- Hydrazide formation : React with hydrazine hydrate to yield hydrazone derivatives, useful in bioactivity studies .

- Knoevenagel condensation : Use malononitrile or active methylene compounds to generate α,β-unsaturated ketones for extended conjugation .

Advanced Research Questions

Q. How can computational methods aid in designing derivatives of this compound for specific biological targets?

- Methodology :

- Molecular docking : Use tools like AutoDock Vina to predict binding modes to enzymes (e.g., prolyl-hydroxylase or Bruton’s tyrosine kinase). Focus on interactions between the formylbenzoyl group and active-site residues .

- MD simulations : Assess conformational stability of the piperazine ring in solvated environments to optimize pharmacokinetic properties .

Q. What strategies resolve discrepancies between crystallographic and spectroscopic data for derivatives?

- Methodology :

- Re-crystallization : Vary solvents (e.g., EtOAc/hexane vs. DCM/ether) to obtain alternative polymorphs .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯O vs. N–H⋯N) to explain packing differences .

- Synchrotron XRD : High-resolution data can resolve ambiguities in bond lengths/angles caused by dynamic disorder .

Q. How does the conformational flexibility of the piperazine ring impact biological activity?

- Methodology :

- X-ray studies : Compare chair (planar) vs. boat (twisted) conformations in crystal structures. For example, L-shaped derivatives show reduced enzymatic inhibition due to steric hindrance .

- SAR studies : Modify the piperazine substituents (e.g., replacing Boc with acetyl) to restrict flexibility and evaluate activity changes .

Q. What intermolecular interactions dominate the crystal packing of this compound and its analogs?

- Methodology :

- Crystal engineering : Analyze hydrogen bonds (e.g., C=O⋯H–N) and π-π stacking in derivatives. For tert-butyl-containing analogs, van der Waals interactions between bulky groups often stabilize 2D layers .

- Thermal analysis : DSC/TGA correlates melting points with packing efficiency, guiding formulation strategies .

Q. How can researchers address contradictory bioactivity results across different assay conditions?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.